3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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Overview
Description
3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multiple steps. One common method includes the functionalization of the imidazo[1,2-a]pyridine core through radical reactions, transition metal catalysis, or metal-free oxidation . The bromination of the imidazo[1,2-a]pyridine scaffold can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The nitrophenyl group is usually introduced through a nitration reaction using nitric acid and sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can undergo various chemical reactions, including:
Scientific Research Applications
3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.
Nitrophenyl derivatives: Compounds with nitrophenyl groups can have similar chemical properties but may differ in their reactivity and biological effects.
Bromo-substituted compounds: The presence of a bromine atom can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10BrN3O4 |
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Molecular Weight |
388.17 g/mol |
IUPAC Name |
(E)-3-[6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H10BrN3O4/c17-11-4-6-14-18-16(10-2-1-3-12(8-10)20(23)24)13(19(14)9-11)5-7-15(21)22/h1-9H,(H,21,22)/b7-5+ |
InChI Key |
IBCBSJSLUSSMDF-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O |
Origin of Product |
United States |
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